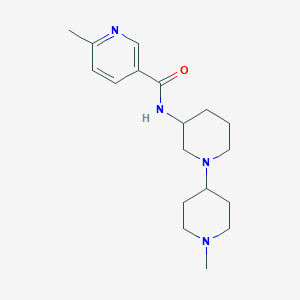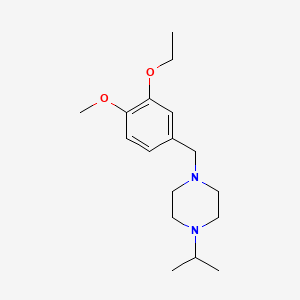![molecular formula C21H22N2O4 B6049633 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-diazepan-5-one](/img/structure/B6049633.png)
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-diazepan-5-one, also known as BDZD, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BDZD belongs to the class of benzodiazepines, which are known for their sedative, anxiolytic, and muscle relaxant properties. However, BDZD has a unique chemical structure that sets it apart from other benzodiazepines, making it a promising candidate for further research and development.
Wirkmechanismus
The exact mechanism of action of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-diazepan-5-one is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) receptor in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of anxiety, sleep, and other related functions. 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-diazepan-5-one is thought to enhance the activity of GABA by binding to a specific site on the receptor, resulting in increased inhibition of neuronal activity and a reduction in anxiety and other related symptoms.
Biochemical and Physiological Effects:
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-diazepan-5-one has been shown to have a number of biochemical and physiological effects in the body. Some of the most notable effects include sedation, anxiolysis, muscle relaxation, anticonvulsant activity, and amnesia. These effects are thought to be mediated by the interaction of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-diazepan-5-one with the GABA receptor and other related neurotransmitter systems in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-diazepan-5-one for laboratory experiments is its high potency and selectivity for the GABA receptor. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one of the main limitations of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-diazepan-5-one is its potential for abuse and dependence, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-diazepan-5-one. Some of the most promising areas of research include the development of new drugs with improved therapeutic efficacy and fewer side effects, the study of the role of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-diazepan-5-one in various neurological and psychiatric disorders, and the investigation of the biochemical and physiological effects of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-diazepan-5-one on different systems in the body. Additionally, there is a need for further research on the potential risks and benefits of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-diazepan-5-one use, particularly in the context of long-term treatment and abuse potential.
Synthesemethoden
The synthesis of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-diazepan-5-one can be achieved through a multistep process that involves the reaction of various starting materials. One of the most common methods for synthesizing 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-diazepan-5-one is the reaction of 3-(1,3-benzodioxol-5-yl)propanoic acid with 1,4-diazepane-5-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-diazepan-5-one has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising areas of research is the development of new drugs for the treatment of anxiety disorders, insomnia, and other related conditions. 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-diazepan-5-one has been shown to have potent anxiolytic and sedative effects, making it a promising candidate for the development of new drugs with improved therapeutic efficacy and fewer side effects.
Eigenschaften
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-20-8-10-23(11-9-22-20)21(25)13-17(15-4-2-1-3-5-15)16-6-7-18-19(12-16)27-14-26-18/h1-7,12,17H,8-11,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTAKAKHYIGWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-[4-(aminocarbonyl)phenyl]-1-phthalazinyl}amino)-N-methylbenzamide](/img/structure/B6049551.png)
![5-(3,4-dimethoxyphenyl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,2,4-triazin-3-amine](/img/structure/B6049554.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B6049564.png)
![1-(cyclohexylmethyl)-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6049570.png)

![N-(3,5-dimethylphenyl)-2-{[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6049579.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6049583.png)
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B6049584.png)

![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(diethylamino)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6049593.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)acetamide](/img/structure/B6049601.png)
![methyl N-{[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6049617.png)

![(3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6049631.png)